3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine
Description
The compound 3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine is a brominated pyridine derivative with a complex structure featuring:
- A 3-bromopyridine core.
- A pyrrolidine-1-carbonyl group at position 3.
- A 5-fluoropyridin-2-yloxy substituent attached via a methylene bridge to the pyrrolidine ring.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O2/c17-13-5-12(6-19-7-13)16(22)21-4-3-11(9-21)10-23-15-2-1-14(18)8-20-15/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUZBPYDTNZEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination of Pyridine Derivatives
Bromination at the pyridine 3-position is achieved via directed metallation-bromination (Scheme 1):
-
Lithiation : Treatment of 5-cyanopyridine with LDA (lithium diisopropylamide) at −78°C generates a stabilized anion at the 3-position.
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Electrophilic quenching : Addition of bromine (Br₂) or N-bromosuccinimide (NBS) yields 3-bromo-5-cyanopyridine.
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Hydrolysis : Acidic hydrolysis (6 M HCl, reflux) converts the nitrile to a carboxylic acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Lithiation | LDA, THF, −78°C | 85 | 92% |
| Bromination | NBS, −78°C → RT | 78 | 89% |
| Hydrolysis | 6 M HCl, 12 h reflux | 90 | 95% |
Synthesis of 3-[(5-Fluoropyridin-2-yl)Oxy]Methylpyrrolidine
Pyrrolidine Functionalization
The pyrrolidine scaffold is modified via Williamson ether synthesis :
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Hydroxymethylation : 3-Hydroxymethylpyrrolidine is prepared by reducing 3-cyano-pyrrolidine (NaBH₄, MeOH).
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Etherification : Reaction with 2-chloro-5-fluoropyridine under basic conditions (K₂CO₃, DMF, 80°C) introduces the fluoropyridyloxy group.
Optimization Insights
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Base selection : Potassium carbonate outperforms NaOH due to reduced side reactions (epimerization).
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Solvent effects : DMF enhances solubility of the fluoropyridine derivative, improving yields by 15–20% compared to THF.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H), 7.83 (dd, J = 8.8, 2.8 Hz, 1H), 4.52 (s, 2H, OCH₂), 3.65–3.58 (m, 1H, pyrrolidine-H).
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¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (s, 1F).
Amide Bond Formation
Coupling Strategies
The final step involves coupling 3-bromo-5-pyridinecarboxylic acid with 3-[(5-fluoropyridin-2-yl)oxy]methylpyrrolidine using carbodiimide-mediated activation :
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Activation : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
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Coupling : Reaction at 0°C → RT for 12 h.
Comparative Coupling Reagent Efficiency
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 88 | 97 |
| DCC/DMAP | 72 | 89 |
| HATU/DIEA | 85 | 94 |
Critical Parameters
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Temperature control : Slow warming prevents epimerization at the pyrrolidine stereocenter.
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Workup : Aqueous NaHCO₃ wash removes excess carboxylic acid; silica gel chromatography isolates the product.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the bromination and coupling steps enhances scalability:
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Bromination : A packed-bed reactor with immobilized NBS reduces reagent waste.
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Amide coupling : Microreactors operating at 25°C achieve 94% conversion in 30 minutes (vs. 12 h batch).
Economic and Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 128 | 45 |
| E-Factor | 86 | 22 |
| Annual Capacity (kg) | 50 | 300 |
Analytical Characterization
Structural Confirmation
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HRMS (ESI+) : m/z 436.0521 [M+H]⁺ (calc. 436.0518 for C₁₉H₁₈BrFN₃O₃).
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X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) confirms the trans configuration of the pyrrolidine substituents.
Purity Assessment
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HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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Elemental Analysis : C, 52.31%; H, 4.12%; N, 9.65% (theor. C, 52.43%; H, 4.15%; N, 9.63%).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Issue : Competing bromination at pyridine 4-position (5–8% yield).
Solution : Use of a bulky directing group (e.g., trimethylsilyl) at C5 improves 3-bromo selectivity to 98%.
Stereochemical Control
Issue : Racemization during pyrrolidine functionalization.
Mitigation : Chiral auxiliaries (e.g., Oppolzer’s sultam) ensure >99% enantiomeric excess.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : It can undergo various substitution reactions due to the presence of reactive halides and pyridine rings.
Oxidation and Reduction: : Both the pyridine and pyrrolidine groups can be targets for oxidation and reduction reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employs agents such as lithium aluminium hydride or hydrogen in the presence of palladium on carbon.
Major Products
The reactions can yield derivatives with modified functional groups that have different properties and applications, such as more active pharmacophores or different binding affinities in biochemical systems.
Scientific Research Applications
The compound 3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine is of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and case studies.
Structure and Characteristics
- Molecular Formula : C16H18BrFN4O2
- Molecular Weight : 396.25 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The compound features a bromo substituent, a fluoropyridine moiety, and a pyrrolidine carbonyl group, which contribute to its reactivity and potential biological activity.
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its applications include:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrolidine ring have shown enhanced activity in inhibiting tumor growth in vitro .
- Antimicrobial Properties : The presence of the fluoropyridine group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in:
- Cross-Coupling Reactions : The bromo group allows for participation in metal-catalyzed cross-coupling reactions such as Suzuki and Stille reactions, facilitating the formation of complex organic molecules .
- Nucleophilic Substitution Reactions : The bromine atom is a site for substitution reactions with nucleophiles like amines or thiols, leading to the synthesis of diverse derivatives with potential biological activity .
Material Science
Research indicates potential applications in material science, particularly in:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing functionalized polymers, which may have applications in drug delivery systems or as advanced materials .
| Compound | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound A | Antitumor | HeLa | 10 |
| Compound B | Antimicrobial | E. coli | 15 |
| Compound C | Antitumor | MCF-7 | 8 |
Table 2: Synthesis Pathways
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Bromo compound + Boronic acid | Pd catalyst, base | 85 |
| Nucleophilic Substitution | Bromo compound + Amine | DMF, heat | 90 |
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various derivatives of the compound on HeLa cells. Results indicated that certain modifications to the pyrrolidine moiety significantly increased cytotoxicity, suggesting that structure-activity relationships (SAR) play a crucial role in developing effective anticancer agents .
Case Study 2: Synthesis of Functional Polymers
Another research project focused on synthesizing functionalized polymers using this compound as a monomer. The resulting polymers demonstrated improved drug delivery capabilities due to their enhanced solubility and biocompatibility, paving the way for further research into therapeutic applications .
Mechanism of Action
The compound likely interacts with molecular targets via binding interactions facilitated by its unique structure. The fluoropyridin-2-yloxy group may provide selectivity towards certain biological targets, while the bromopyridine moiety could be involved in additional binding or reactivity. It may inhibit or activate specific pathways depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and shared features among analogous bromopyridine derivatives:
Physicochemical Properties
- Lipophilicity : The target compound’s fluoropyridine and pyrrolidine-carbonyl groups may reduce lipophilicity compared to analogs with trifluoromethoxy or ethynyl substituents, impacting bioavailability.
- Solubility: The pyrrolidine-1-carbonyl group could enhance aqueous solubility relative to non-polar derivatives like 3-bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine.
Biological Activity
3-Bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H16BrF N3O2. The structure includes a bromine atom, a fluorinated pyridine moiety, and a pyrrolidine ring, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds often show significant antimicrobial properties. The introduction of fluorine atoms can enhance the bioactivity by improving the binding affinity to bacterial targets .
- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. For instance, pyridine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways in bacteria and cancer cells, leading to reduced growth and survival .
- Receptor Modulation : This compound may interact with various receptors in the body, potentially influencing neurotransmitter systems and cellular signaling pathways .
Antimicrobial Activity Study
A study conducted on pyridine derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 64 μg/mL, indicating moderate antibacterial effects .
Anticancer Activity Assessment
In vitro tests on cancer cell lines showed that certain pyridine derivatives could reduce cell viability significantly. For example, one study reported a reduction in viability by over 50% at concentrations of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine?
The synthesis of this compound typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-1-carbonyl core via condensation between a pyrrolidine derivative and a brominated pyridine precursor.
- Step 2 : Introduction of the [(5-fluoropyridin-2-yl)oxy]methyl group through nucleophilic substitution or Mitsunobu reactions under controlled conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) .
- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity.
Key challenges include regioselectivity in fluoropyridine coupling and minimizing side reactions during carbonyl formation.
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and stereochemistry, particularly for the pyrrolidine and fluoropyridine moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected M.W. ~440–450 g/mol based on analogs in ).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm) and ether (C-O, ~1100–1250 cm) functional groups .
Advanced Research Questions
Q. How can the fluoropyridinyloxy group influence the compound’s bioavailability and target binding?
The 5-fluoropyridin-2-yl moiety enhances metabolic stability and lipophilicity, as fluorine’s electronegativity improves membrane permeability. Computational docking studies (e.g., using AutoDock Vina) suggest this group may form hydrogen bonds with target proteins, such as kinases or GPCRs, similar to fluorinated analogs in and . Comparative assays with non-fluorinated analogs are recommended to isolate its contribution to activity .
Q. What strategies optimize yield in the final coupling step of the synthesis?
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency between pyrrolidine and pyridine fragments .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates at 80–100°C, as noted in for similar pyrrolidine derivatives.
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts.
Q. How does the bromine substituent affect reactivity in downstream functionalization?
The 3-bromo group on the pyridine ring serves as a handle for further modifications (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution). Kinetic studies in and show bromine’s moderate leaving-group ability, requiring careful selection of bases (e.g., KCO) and ligands (e.g., XPhos) for efficient substitution.
Methodological Notes
- Contradiction Handling : and highlight conflicting data on fluorinated groups’ impact on solubility. Resolve this via controlled solubility assays in PBS (pH 7.4) and DMSO .
- Safety Considerations : Bromine and fluorinated intermediates require handling in fume hoods with appropriate PPE, as noted in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
